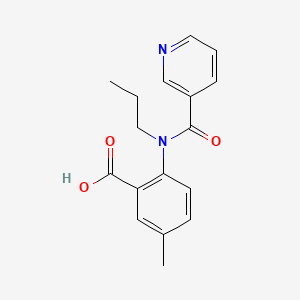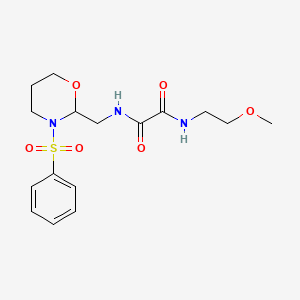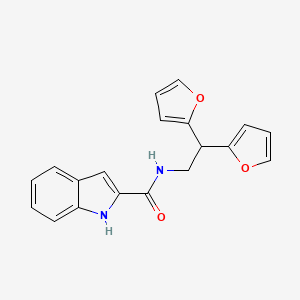![molecular formula C13H20ClNO B2864090 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride CAS No. 1909335-90-5](/img/structure/B2864090.png)
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .
Molecular Structure Analysis
The molecular formula of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride is C13H20ClNO . It has a molecular weight of 241.76 . The structure includes a pyrrolidine ring, a methoxyphenyl group, and a hydrochloride group .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride, is widely utilized in medicinal chemistry to develop compounds for treating human diseases . Its saturated structure allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage through non-planarity, known as "pseudorotation" . This structural feature is crucial in the design of new drug candidates with diverse biological profiles.
Pharmacological Lead Compounds
Pyrrolidine alkaloids, which include derivatives like 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride, have shown promise in pharmacotherapy. They exhibit a range of biological activities, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These compounds serve as valuable lead compounds for further drug development.
Anticancer Activity
Specific pyrrolidine derivatives have been identified to exhibit potent antitumor activity, comparable or superior to standard drugs like doxorubicin in various cancer cell lines . The ability to modify the pyrrolidine ring structure and explore different stereoisomers can lead to drug candidates with a unique binding mode to enantioselective proteins, influencing their biological activity.
Neuropharmacological Applications
Due to their structural diversity, pyrrolidine derivatives are explored for neuropharmacological applications. They have been studied for their potential effects on neurological disorders, offering a pathway for the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases .
Organ Protective Effects
Research has indicated that pyrrolidine derivatives can have organ protective effects. This includes the potential to mitigate damage to organs such as the liver, kidneys, and heart under various stress conditions, which is crucial for the development of therapies aimed at reducing organ injury during medical procedures or diseases .
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their potential immunomodulatory effects could be harnessed to develop drugs that modulate the immune system in conditions where it is either overactive, such as autoimmune diseases, or underactive, such as immunodeficiency disorders .
Safety and Hazards
The safety information available indicates that 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3-methoxyphenyl)ethyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2;/h3-5,8,10,12,14H,6-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWQLCQFKSWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C2=CC(=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride | |
CAS RN |
1909335-90-5 |
Source


|
| Record name | 3-[1-(3-methoxyphenyl)ethyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)




![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)

![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)
![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)